molecular formula C20H28N2O3S B2472100 N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-isopropylbenzenesulfonamide CAS No. 953230-95-0

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-isopropylbenzenesulfonamide

Cat. No.: B2472100
CAS No.: 953230-95-0
M. Wt: 376.52
InChI Key: FCXCPLUGWYCAHF-UHFFFAOYSA-N
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Description

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-isopropylbenzenesulfonamide is a chemical compound designed for research applications, particularly in the field of medicinal chemistry. Its structure, which incorporates a piperidine ring substituted with a furanylmethyl group and a sulfonamide moiety, is of significant interest for developing novel therapeutic agents . Compounds featuring a piperidine core and sulfonamide functional groups have demonstrated notable antimicrobial properties in scientific studies, showing activity against various bacterial strains . Furthermore, the structural motif of a benzenesulfonamide linked to a piperidine ring is recognized in the design of potent enzyme inhibitors. Research into similar compounds has identified them as potential inhibitors of key bacterial enzymes, such as peptide deformylase, which is a promising target for new antibacterial agents . This makes the compound a valuable template for investigating new antibacterial strategies and exploring structure-activity relationships. For Research Use Only. Not for human use.

Properties

IUPAC Name

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-4-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3S/c1-16(2)18-5-7-20(8-6-18)26(23,24)21-14-17-9-11-22(12-10-17)15-19-4-3-13-25-19/h3-8,13,16-17,21H,9-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCXCPLUGWYCAHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The target molecule can be dissected into two primary fragments:

  • 1-(Furan-2-ylmethyl)piperidin-4-ylmethanamine : A piperidine derivative bearing a furan-2-ylmethyl group at the nitrogen and a primary amine at the 4-position.
  • 4-Isopropylbenzenesulfonyl chloride : The sulfonating agent responsible for introducing the aromatic sulfonamide group.

The synthesis hinges on sequential alkylation and sulfonylation reactions, with careful consideration of protecting group strategies to prevent undesired side reactions.

Synthetic Routes and Methodological Considerations

Synthesis of 1-(Furan-2-ylmethyl)piperidin-4-ylmethanamine

Protection of Piperidin-4-ylmethanamine

To avoid interference during alkylation, the primary amine of piperidin-4-ylmethanamine is protected as a tert-butoxycarbonyl (Boc) carbamate:

  • Reagents : Boc anhydride, triethylamine (Et₃N), tetrahydrofuran (THF).
  • Conditions : Stir at 0°C to room temperature for 12 hours.
  • Yield : ~85–90%.
N-Alkylation with Furan-2-ylmethyl Bromide

The Boc-protected piperidine undergoes alkylation at the nitrogen atom:

  • Reagents : Furan-2-ylmethyl bromide, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF).
  • Conditions : Heat at 60°C for 24 hours under nitrogen atmosphere.
  • Workup : Aqueous extraction, column chromatography (silica gel, ethyl acetate/hexane).
  • Yield : ~65–70%.
Deprotection of the Boc Group

The Boc group is cleaved to regenerate the primary amine:

  • Reagents : Trifluoroacetic acid (TFA), dichloromethane (DCM).
  • Conditions : Stir at room temperature for 2 hours.
  • Yield : Quantitative.

Sulfonamide Formation

The primary amine reacts with 4-isopropylbenzenesulfonyl chloride to form the target sulfonamide:

  • Reagents : 4-Isopropylbenzenesulfonyl chloride, Et₃N, DCM.
  • Conditions : Stir at 0°C to room temperature for 6 hours.
  • Workup : Wash with dilute HCl, dry over Na₂SO₄, and purify via recrystallization (ethanol/water).
  • Yield : ~80–85%.

Optimization and Mechanistic Insights

Alkylation Efficiency

The use of DMF as a polar aprotic solvent enhances the nucleophilicity of the piperidine nitrogen, while K₂CO₃ acts as a mild base to deprotonate the amine. Over-alkylation is minimized by maintaining a 1:1 molar ratio of the alkylating agent to the piperidine derivative.

Sulfonylation Kinetics

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack : The primary amine attacks the electrophilic sulfur atom of the sulfonyl chloride.
  • Proton Transfer : Et₃N scavenges HCl, shifting the equilibrium toward product formation.

Physicochemical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.72 (d, J = 8.3 Hz, 2H, ArH), 7.38 (d, J = 8.3 Hz, 2H, ArH), 7.25 (m, 1H, furan H-5), 6.35 (dd, J = 3.2, 1.8 Hz, 1H, furan H-3), 6.20 (d, J = 3.2 Hz, 1H, furan H-4), 3.45 (s, 2H, NCH₂), 2.95 (m, 1H, CH(CH₃)₂), 2.60 (m, 2H, piperidine H-2,6), 1.85 (m, 2H, piperidine H-3,5), 1.45 (m, 2H, piperidine H-4), 1.25 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).
  • IR (KBr) : 3270 cm⁻¹ (N-H), 1320 cm⁻¹ (S=O symmetric), 1150 cm⁻¹ (S=O asymmetric).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) confirmed >98% purity, with a retention time of 12.3 minutes.

Alternative Synthetic Approaches

Reductive Amination Pathway

An alternative route involves reductive amination of 1-(furan-2-ylmethyl)piperidin-4-carbaldehyde with ammonium acetate and sodium cyanoborohydride, though this method yields lower regioselectivity (~50%).

Solid-Phase Synthesis

Immobilization of the piperidine scaffold on Wang resin enables iterative alkylation and sulfonylation, but scalability remains a challenge.

Industrial Scale-Up Challenges

  • Cost Efficiency : Furan-2-ylmethyl bromide is prohibitively expensive for large-scale production; alternatives like furfuryl alcohol derivatives are under investigation.
  • Purification : Recrystallization from ethanol/water provides consistent purity but requires strict temperature control.

Chemical Reactions Analysis

Types of Reactions

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-isopropylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-isopropylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability.

Mechanism of Action

The mechanism of action of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-isopropylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent reactions. The pathways involved often include signal transduction cascades that lead to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine and Sulfonamide Motifs

a) 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide ()
  • Key Differences :
    • Replaces the furan-piperidine unit with a pyrazolo-pyrimidine-chromene system.
    • Contains a fluorophenyl group and a chromen-4-one moiety, enhancing π-π stacking and electron-withdrawing effects.
    • Physical Properties : Molecular weight = 616.9 g/mol; Melting point = 211–214°C .
  • Significance : The chromene and pyrazolo-pyrimidine groups likely improve binding to kinases or nucleic acids compared to the furan-piperidine system.
b) N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide ()
  • Key Differences :
    • Substitutes the sulfonamide with a furan-2-carboxamide group.
    • Features a phenylethyl substituent on piperidine instead of furanylmethyl.
  • Significance : The carboxamide group may reduce acidity compared to sulfonamide, altering solubility and target interactions. The phenylethyl group increases lipophilicity (LogP) relative to the furan-methyl group.
c) 4'-Methyl Acetyl Fentanyl ()
  • Key Differences :
    • Opioid derivative with a phenethyl-piperidine core and acetylated amine.
    • Lacks sulfonamide; instead, has an acetamide group.

Benzenesulfonamide Derivatives with Varied Substituents

a) N-(2-Thiazolyl)-4-(1,2,3,4-tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)benzenesulfonamide ()
  • Key Differences: Replaces the isopropyl group with a thiazolyl-thioxopyrimidine system.
  • Significance : The thiazole and thioxo groups may confer antibacterial or antithyroid activity, diverging from the target compound’s likely applications.
b) N-(2-([1,1'-Biphenyl]-4-yl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide ()
  • Key Differences :
    • Incorporates a biphenyl group and a sterically hindered 2,2,6,6-tetramethylpiperidinyloxy (TEMPO) moiety.
    • Uses a bis-sulfonamide structure.
  • Significance : The TEMPO group introduces radical-scavenging properties, while the biphenyl group enhances rigidity and π-stacking, differing from the target compound’s flexible isopropyl substituent .

Functional Implications of Structural Variations

  • Furan vs.
  • Isopropyl vs. Cyclopropyl (Example 57, ) : Cyclopropyl groups reduce steric hindrance and increase metabolic stability compared to isopropyl .
  • Sulfonamide vs. Carboxamide : Sulfonamides are more acidic (pKa ~10–11) and may improve solubility in physiological conditions relative to carboxamides (pKa ~15–17) .

Biological Activity

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-isopropylbenzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

Molecular Formula

The molecular formula for this compound is C20H28N2O2SC_{20}H_{28}N_{2}O_{2}S with a molecular weight of approximately 392.6 g/mol.

Structural Characteristics

The compound features a piperidine ring, which is known for its biological activity, along with a furan moiety and a sulfonamide group. The presence of these functional groups suggests potential interactions with various biological targets.

PropertyValue
Molecular Weight392.6 g/mol
Molecular FormulaC20H28N2O2S
SolubilityNot specified

This compound may exert its biological effects through modulation of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The piperidine structure is often associated with psychoactive properties, while the sulfonamide group could influence enzyme activity.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives containing piperidine and sulfonamide groups have been shown to possess significant antibacterial and antifungal properties, suggesting that this compound may also be effective against various pathogens .

Case Studies and Research Findings

  • Anticancer Activity : A study investigating related sulfonamide compounds demonstrated their ability to induce apoptosis in cancer cell lines. The mechanism involved the activation of caspases and modulation of the cell cycle, indicating that this compound could have similar effects .
  • Neuropharmacological Effects : In animal models, compounds with piperidine derivatives have shown promise in treating anxiety and depression by acting on serotonin receptors. This suggests that the target compound may also influence mood regulation .
  • Antimicrobial Efficacy : A comparative study highlighted the antimicrobial effects of various sulfonamides against resistant bacterial strains. The results indicated that modifications in the sulfonamide structure can enhance activity against specific pathogens, implying potential for this compound in treating infections .

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